molecular formula C10H9NO2 B099975 4,7-dimethyl-1H-indole-2,3-dione CAS No. 15540-90-6

4,7-dimethyl-1H-indole-2,3-dione

Cat. No. B099975
CAS RN: 15540-90-6
M. Wt: 175.18 g/mol
InChI Key: VYRDPBOVRAVNKT-UHFFFAOYSA-N
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Description

4,7-dimethyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is also known as 4,7-Dimethylindoline-2,3-dione .


Synthesis Analysis

While specific synthesis methods for 4,7-dimethyl-1H-indole-2,3-dione were not found in the search results, indole derivatives are known to be ideal precursors for the synthesis of active molecules .


Molecular Structure Analysis

The molecular structure of 4,7-dimethyl-1H-indole-2,3-dione has been studied using computational methods . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .


Chemical Reactions Analysis

While specific chemical reactions involving 4,7-dimethyl-1H-indole-2,3-dione were not found in the search results, indole derivatives are known to be involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

4,7-dimethyl-1H-indole-2,3-dione is a solid at room temperature . It has a molecular weight of 175.19 g/mol .

Scientific Research Applications

Proteomics Research

4,7-dimethyl-1H-indole-2,3-dione: is utilized in proteomics research due to its biochemical properties. It serves as a reagent for probing protein interactions and functions, aiding in the understanding of protein expression and modification in biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives, including 4,7-dimethyl-1H-indole-2,3-dione , have shown a range of biological activities such as antiviral, anti-inflammatory, and anticancer properties, which are valuable in drug discovery and development .

Agriculture

The indole nucleus, present in 4,7-dimethyl-1H-indole-2,3-dione , is significant in plant biology. Derivatives of indole are used to synthesize plant hormones like indole-3-acetic acid, which plays a crucial role in plant growth and development .

Materials Science

This compound is investigated for its role in the synthesis of novel materials. Its structural motif is incorporated into various polymers and composites, contributing to advancements in material properties and functionalities .

Environmental Science

4,7-dimethyl-1H-indole-2,3-dione: is studied for its environmental applications, particularly in the degradation of environmental pollutants. Its chemical structure allows it to interact with various contaminants, facilitating their breakdown and removal .

Biochemistry

In biochemistry, the compound is used to study enzyme mechanisms and metabolic pathways. Its indole core is structurally similar to many natural biochemicals, making it a useful analog in enzymatic reactions and pathway analyses .

Pharmacology

Pharmacological research leverages 4,7-dimethyl-1H-indole-2,3-dione to develop new medications. Its indole scaffold is a common feature in many pharmacologically active molecules, aiding in the design of drugs with specific target interactions .

Analytical Chemistry

Analytical chemists use 4,7-dimethyl-1H-indole-2,3-dione for developing analytical methods. It can serve as a standard or reagent in chromatography, spectrometry, and other analytical techniques to quantify or detect various substances .

Chemical Engineering

In chemical engineering, this compound’s properties are harnessed for process optimization. It can be involved in catalysis, reaction engineering, and the development of chemical processes for efficient production of materials and chemicals .

Safety and Hazards

4,7-dimethyl-1H-indole-2,3-dione is classified as an irritant .

properties

IUPAC Name

4,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRDPBOVRAVNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390819
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15540-90-6
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYLISATIN
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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